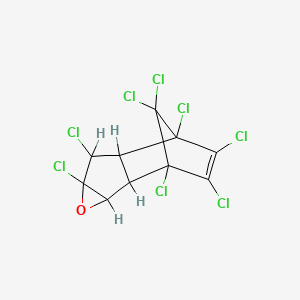
Recainam hydrochloride
Übersicht
Beschreibung
Recainam hydrochloride, also known as Vanorm, is a drug with the molecular formula C15H25N3O. HCl . It is classified as an antiarrhythmic and cardiac depressant, and it functions as a sodium channel blocker . It has been studied for its potential in the treatment of heart rhythm disorders .
Molecular Structure Analysis
The molecular weight of this compound is 299.8394 . The structure includes a chloride ion (Cl-) and a complex organic molecule (C15H25N3O) which contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Wissenschaftliche Forschungsanwendungen
1. Hydroxychloroquine for Neonatal Lupus
Research shows that hydroxychloroquine (HCQ) lowers the risk of cardiac manifestations of neonatal lupus in pregnancies of anti-SSA/Ro-positive patients. This is significant considering the high risk of recurrence of cardiac neonatal lupus independently of maternal health status. The study utilized a multinational cohort to demonstrate the protective role of HCQ against recurrence of disease in subsequent pregnancies (Izmirly et al., 2012).
2. Controlled Release of Doxorubicin Hydrochloride
A study on the controlled release of drugs highlighted the use of nanoparticles (NPs) as carriers to improve the therapeutic index of drugs. The incorporation of rectorite into NPs was studied for its effect on the encapsulation and controlled release of doxorubicin hydrochloride. This research suggests the potential of rectorite-intercalated NPs as efficient anticancer drug carriers for cancer therapy (Jin et al., 2017).
3. Treatment of Cognitive Dysfunction in Developmental Disorders
Memantine hydrochloride was examined for its effectiveness in improving cognitive and behavioral symptoms in children with pervasive developmental disorders (PDDs). The study indicated significant improvement in memory test results and some behavioral symptoms, suggesting memantine hydrochloride as a potential treatment option for memory functioning and certain behavioral symptoms in PDDs (Owley et al., 2006).
4. Hydroxychloroquine for COVID-19
5. Hydroxychloroquine as an Anti-thrombotic
Hydroxychloroquine (HCQ) has been suggested to play a role in preventing thrombosis. A review discussed its potential anti-thrombotic effects, particularly in the context of antiphospholipid syndrome (APS) and systemic lupus erythematosus (SLE). This suggests HCQ's role as a beneficial agent in thrombosis prevention (Belizna, 2015).
6. Structural Studies of Amiloride Hydrochloride
A study conducted NMR structural studies of amiloride hydrochloride, a diuretic drug, to investigate its conformations in solution. This research provided insight into the molecular structure and behavior of the drug, which is crucial for understanding its mechanism of action (Skawinski et al., 2002).
7. Environmental Fate of Raloxifene Hydrochloride
The environmental fate and chemistry of raloxifene hydrochloride, used for osteoporosis treatment, were studied to define its fate in the environment. The research indicated that raloxifene would rapidly dissipate in environmental settings, highlighting its impact beyond therapeutic use (Teeter & Meyerhoff, 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVYMBHECMYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74738-24-2 (Parent) | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20225733 | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74752-07-1 | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RECAINAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KSR3844V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)
